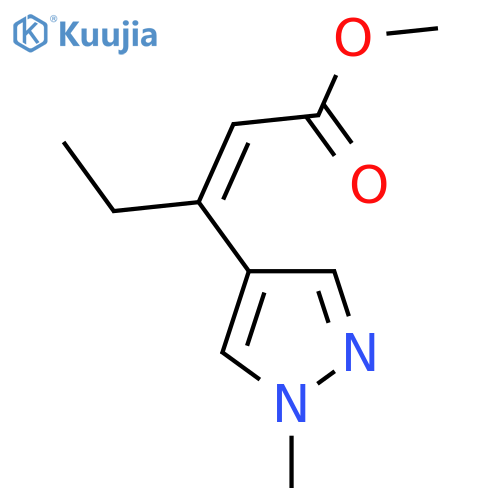

Cas no 2169735-33-3 (methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate)

methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate 化学的及び物理的性質

名前と識別子

-

- methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate

- EN300-1459925

- 2169735-33-3

-

- インチ: 1S/C10H14N2O2/c1-4-8(5-10(13)14-3)9-6-11-12(2)7-9/h5-7H,4H2,1-3H3/b8-5-

- InChIKey: OLYLZKLCSPLXLG-YVMONPNESA-N

- ほほえんだ: O(C)C(/C=C(/CC)\C1C=NN(C)C=1)=O

計算された属性

- せいみつぶんしりょう: 194.105527694g/mol

- どういたいしつりょう: 194.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1459925-250mg |

methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate |

2169735-33-3 | 250mg |

$670.0 | 2023-09-29 | ||

| Enamine | EN300-1459925-50mg |

methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate |

2169735-33-3 | 50mg |

$612.0 | 2023-09-29 | ||

| Enamine | EN300-1459925-2500mg |

methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate |

2169735-33-3 | 2500mg |

$1428.0 | 2023-09-29 | ||

| Enamine | EN300-1459925-1000mg |

methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate |

2169735-33-3 | 1000mg |

$728.0 | 2023-09-29 | ||

| Enamine | EN300-1459925-1.0g |

methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate |

2169735-33-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1459925-500mg |

methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate |

2169735-33-3 | 500mg |

$699.0 | 2023-09-29 | ||

| Enamine | EN300-1459925-10000mg |

methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate |

2169735-33-3 | 10000mg |

$3131.0 | 2023-09-29 | ||

| Enamine | EN300-1459925-100mg |

methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate |

2169735-33-3 | 100mg |

$640.0 | 2023-09-29 | ||

| Enamine | EN300-1459925-5000mg |

methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate |

2169735-33-3 | 5000mg |

$2110.0 | 2023-09-29 |

methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate 関連文献

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

-

4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

Related Articles

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoateに関する追加情報

Methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate: A Comprehensive Overview

Methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate is a compound with the CAS number 2169735-33-3, which has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structural properties and its potential applications in drug development and advanced materials. The pyrazole ring in its structure contributes to its reactivity and stability, making it a valuable molecule for various research and industrial purposes.

The synthesis of methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate involves a series of carefully controlled reactions, often utilizing transition metal catalysts to achieve high yields and selectivity. Recent advancements in catalytic methods have enabled researchers to optimize the synthesis process, reducing costs and improving the purity of the final product. This compound is particularly interesting due to its conjugated enone system, which plays a crucial role in its electronic properties and reactivity.

In terms of applications, methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enolate has shown promise in the development of new pharmaceutical agents. Its ability to act as a biological inhibitor has been explored in several studies, particularly in the context of enzyme inhibition and receptor modulation. For instance, recent research has highlighted its potential as an anti-inflammatory agent, where it demonstrates selective inhibition of key inflammatory pathways without significant side effects.

Moreover, the compound's pyrazole moiety has been linked to antioxidant properties, making it a candidate for use in nutraceuticals and cosmeceuticals. Its stability under physiological conditions and its ability to scavenge free radicals make it an attractive option for developers of health supplements and skincare products. Recent studies have also explored its role in mitigating oxidative stress in cellular models, further underscoring its potential therapeutic applications.

From a materials science perspective, methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yli)pentanenitrile has been investigated for its use in organic electronics. Its conjugated system allows for efficient charge transport, making it a viable candidate for organic semiconductors and light-emitting diodes (OLEDs). Researchers have reported enhanced performance metrics in devices incorporating this compound, including improved conductivity and emission efficiency.

The structural versatility of methyl (2Z)-3-(1-methylpyrazolium)butenoyl chloride also lends itself to applications in polymer chemistry. By incorporating this compound into polymer backbones, scientists have developed materials with tailored mechanical and thermal properties. These polymers exhibit enhanced durability under harsh conditions, making them suitable for use in high-performance composites and coatings.

In conclusion, methyl (2Z)-3-(1-methylpyridinium)pentanoate stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key molecule for future innovations in medicine, materials science, and beyond. As research continues to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.

2169735-33-3 (methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate) 関連製品

- 1443345-59-2((2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone)

- 52109-49-6(2-methanesulfinylacetonitrile)

- 704-46-1(2-(Trifluoromethyl)phenylacetylene)

- 281234-95-5(methyl 4-(piperidin-4-yloxy)benzoate)

- 1804838-16-1(Ethyl 3-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate)

- 1414958-21-6(1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid)

- 2137988-19-1(2-amino-4-(1-ethyl-1H-1,2,4-triazol-5-yl)-6-fluorobenzoic acid)

- 202811-17-4(N-{2-2-(methylamino)ethylphenyl}methanesulfonamide)

- 15268-31-2(3-Pyridyl Isocyanate)

- 1273655-05-2(3-AMINO-3-(3-BROMO-2-FLUOROPHENYL)PROPANOIC ACID)